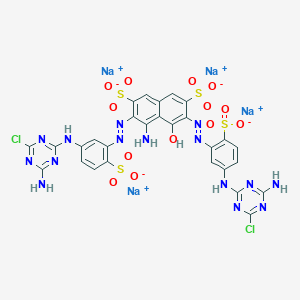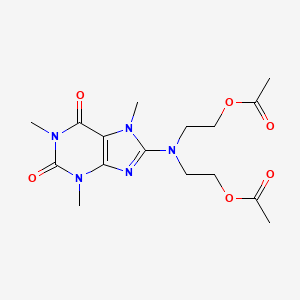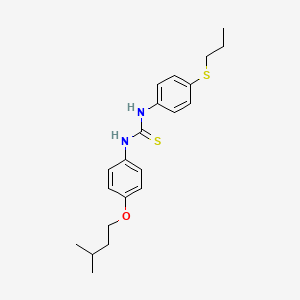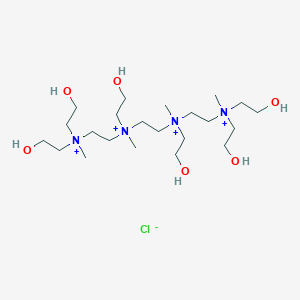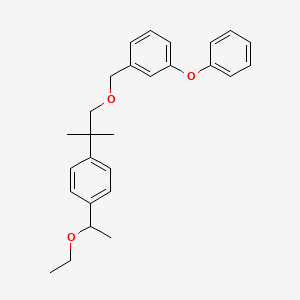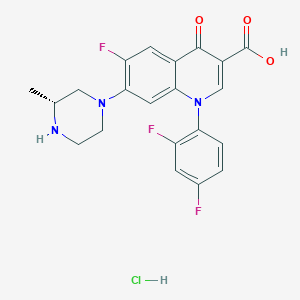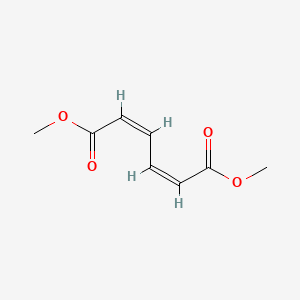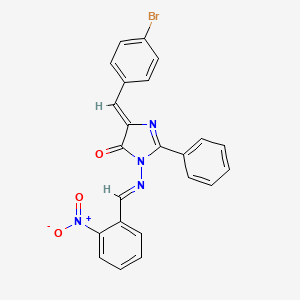
Butyloxycarbonyl-cholecystokinin (31-33) amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyloxycarbonyl-cholecystokinin (31-33) amide is a peptide fragment derived from the peptide hormone cholecystokinin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyloxycarbonyl-cholecystokinin (31-33) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyloxycarbonyl-cholecystokinin (31-33) amide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acid residues.
Applications De Recherche Scientifique
Butyloxycarbonyl-cholecystokinin (31-33) amide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neurotransmission and gastrointestinal functions.
Medicine: Studied for its potential as a diagnostic tool for panic disorders due to its panicogenic properties.
Industry: Utilized in the development of new anxiolytic drugs and as a standard in peptide synthesis.
Mécanisme D'action
Butyloxycarbonyl-cholecystokinin (31-33) amide exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2). This binding activates intracellular signaling pathways, leading to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of satiety and anxiety . The compound’s panicogenic properties are attributed to its ability to induce panic attacks by activating CCK receptors in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholecystokinin (26-33) amide: Another peptide fragment of cholecystokinin with similar physiological effects.
Gastrin tetrapeptide: Shares a similar C-terminal sequence with butyloxycarbonyl-cholecystokinin (31-33) amide and binds to the same receptors.
Caerulein: A peptide from frog skin with similar bioactivity to cholecystokinin.
Uniqueness
This compound is unique due to its specific sequence and its ability to induce panic attacks, making it a valuable tool in anxiety research .
Propriétés
Numéro CAS |
5920-14-9 |
|---|---|
Formule moléculaire |
C23H34N4O7S |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H34N4O7S/c1-23(2,3)34-22(33)27-15(10-11-35-4)20(31)26-17(13-18(28)29)21(32)25-16(19(24)30)12-14-8-6-5-7-9-14/h5-9,15-17H,10-13H2,1-4H3,(H2,24,30)(H,25,32)(H,26,31)(H,27,33)(H,28,29)/t15-,16-,17-/m0/s1 |
Clé InChI |
HWFGIKNBBLMMFM-ULQDDVLXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
